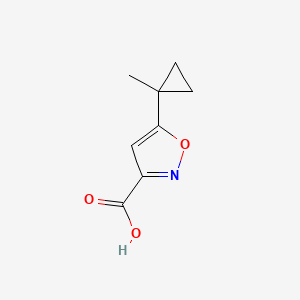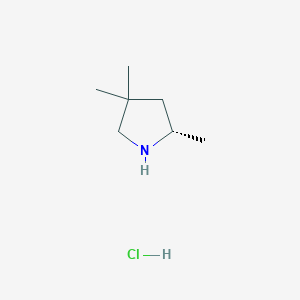
3-Aminohept-6-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Aminohept-6-enoic acid” is a compound with the molecular formula C7H13NO2 . It is also known as AHDA and is an important compound in organic chemistry.
Molecular Structure Analysis
The molecular structure of “3-Aminohept-6-enoic acid” consists of a seven-carbon chain with an amino group (-NH2) attached to the third carbon and a carboxylic acid group (-COOH) attached to the sixth carbon . The InChI code for this compound isInChI=1S/C7H13NO2/c1-2-3-4-5-6(8)7(9)10/h2,6H,1,3-5,8H2,(H,9,10)/t6-/m0/s1 . Physical And Chemical Properties Analysis
The molecular weight of “3-Aminohept-6-enoic acid” is 143.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass are 143.094628657 g/mol . The compound has a topological polar surface area of 63.3 Ų .Scientific Research Applications
Role in Plant Biology
- Analogue of Phenylalanine: 3-Aminohept-6-enoic acid has been observed as a major component in the free amino acid pool of Aesculus californica seeds. It functions as an analogue of phenylalanine, which is significant for understanding the activity of phenylalanyl-sRNA synthetase enzymes in Aesculus and other plant species (Fowden, 1968).
In Chemical Synthesis and Peptide Design
- Building Block in Synthesis: The compound has been used as a building block in the synthesis of 2-aminosuberic acid derivatives, which are components of histone deacetylase inhibiting cyclic tetrapeptides. This highlights its utility in the design and synthesis of biologically relevant peptides (Chattopadhyay et al., 2017).
In Biochemical Studies
- HMGR Inhibitor Analysis: It has been used in the quantitative analysis of HMGR (3-hydroxy-3-methylglutaryl-coenzyme A reductase) inhibitory activity. This involves examining the properties of substituted 3,5-dihydroxyhept-6(E)-enoic acids, demonstrating its relevance in biochemical research related to enzyme inhibition (Prabhakar, 1992).
Applications in Organic Chemistry
- Synthesis of Analogues: Research has been conducted on the synthesis of various analogues of 3-Aminohept-6-enoic acid, such as N-protected 14C-labelled (2E)-5-amino-5-methylhex-2-enoic acid analogues. This indicates its significance in the development of new organic compounds (Jessen et al., 2001).
Mechanism of Action
Target of Action
The primary target of 3-Aminohept-6-enoic acid is plasminogen , a precursor to plasmin . Plasminogen plays a crucial role in fibrinolysis, the process that breaks down blood clots .
Mode of Action
3-Aminohept-6-enoic acid acts as an antifibrinolytic agent . It binds reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin . This action inhibits the fibrinolytic properties of plasminogen activators, thereby inducing clotting .
Biochemical Pathways
The compound’s action affects the fibrinolysis pathway . By inhibiting plasminogen activation, it prevents the conversion of fibrin into soluble fibrin degradation products, thereby stabilizing the formation of blood clots .
Pharmacokinetics
Based on its structural similarity to aminocaproic acid, it may have similar adme properties . Aminocaproic acid is known to be well-absorbed orally, widely distributed in body tissues and fluids, and excreted primarily in the urine .
Result of Action
The molecular effect of 3-Aminohept-6-enoic acid’s action is the stabilization of blood clots by preventing their breakdown . On a cellular level, this results in the cessation of bleeding and the promotion of wound healing .
properties
IUPAC Name |
3-aminohept-6-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-3-4-6(8)5-7(9)10/h2,6H,1,3-5,8H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWLQRWQXWXELQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminohept-6-enoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~4~-(3-fluoro-4-methylphenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2368951.png)



![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2368958.png)

![6-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline](/img/structure/B2368961.png)

![Ethyl 4-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B2368964.png)
![2-methyl-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole dihydrobromide](/img/structure/B2368965.png)


![N-[(2-Ethylpyrazol-3-yl)methyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2368970.png)
![N-(4-Methoxyphenyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2368974.png)